Cas no 84-11-7 (9,10-Phenanthrenequinone)

9,10-Phenanthrenequinone structure
9,10-Phenanthrenequinone structure
9,10-Phenanthrenequinone
84-11-7
C14H8O2
208.21212387085
MFCD00001163
34308
6763

9,10-Phenanthrenequinone Properties

Names and Identifiers

    • Phenanthrene-9,10-dione
    • 9,10-phenanthrenedione
    • 9,10-Phenanthraquinone
    • 9,10-Phenanthrenequinone
    • Phenanthrenechinone
    • Phenanthrenequinone
    • PHENANTHRENEQUINONE, SYNTHESIS GRADE
    • Phenanthraquinone
    • 9,10-Phenanthroquinone
    • SMR000150826
    • MLS000881132
    • MLS000571180
    • YYVYAPXYZVYDHN-UHFFFAOYSA-N
    • 42L7BZ8H74
    • 9,10-Phenanthrenedione Phenanthrenequinone
    • BP-13416
    • SB67051
    • STK793149
    • cid_6763
    • Z56943754
    • W-104124
    • EINECS 201-515-5
    • REGID_for_CID_6763
    • AF-936/31262009
    • BDBM22857
    • 9,10-Phenanthrenequinone, >=99%
    • Phenanthrene,10-dihydro-9,10-dioxo-
    • Phenanthrene, 9,10-dihydro-9,10-dioxo-
    • Phenanthrene chinone
    • Opera_ID_1159
    • DTXSID3058901
    • 84-11-7
    • D0Q2YJ
    • BRN 0608838
    • Phenanthroquinone
    • NSC 10446
    • WLN: L B666 HVVJ
    • EN300-17486
    • P0080
    • P1136
    • NCGC00246089-01
    • NSC10446
    • SR-01000512656
    • UNII-42L7BZ8H74
    • phenanthrenchinon
    • LS-102685
    • NSC7389
    • CHEMBL51931
    • CS-W015223
    • 9,10-dihydrophenanthrene-9,10-dione
    • 9,10-PHENANTHRENEDIONE
    • phenanthrene-9,10-quinone
    • A840718
    • FT-0621602
    • 9,10-phenanthrenquinon
    • CX1139
    • SCHEMBL43050
    • AS-14257
    • 3-Pyrrolidin-2-yl-propionicacid
    • KSC-1-127
    • SR-01000512656-4
    • AKOS000120609
    • 9,10-phenanthrquinone
    • 9,10-Phenanthrenequinone, 95%
    • SR-01000512656-1
    • Phenanthrene-9,10 dione
    • HMS2231F24
    • 9-10 Phenanthrene quinone
    • 1,2-Dione-Based Compound, 14
    • NSC-7389
    • MFCD00001163
    • CHEBI:37454
    • 9,10-Phenanthrenequinone, Vetec(TM) reagent grade, 94%
    • 4-07-00-02565 (Beilstein Handbook Reference)
    • HSDB 4489
    • PHENANTHRENEQUINONE [MI]
    • Q-201551
    • CCRIS 7615
    • C03243
    • AI3-23739
    • NSC-10446
    • Q25103737
    • AMY37107
    • KUC103886N
    • Phenanthrenequinone (8CI)
    • NSC 7389
    • CS-006/03886049
    • DB-005403
    • NS00014591
    • +Expand
    • MFCD00001163
    • YYVYAPXYZVYDHN-UHFFFAOYSA-N
    • 1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
    • O=C1C2C(=CC=CC=2)C2C(=CC=CC=2)C1=O
    • 0608838

Computed Properties

  • 208.05200
  • 0
  • 2
  • 0
  • 208.052
  • 16
  • 289
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • 0
  • 34.1

Experimental Properties

  • 2.73260
  • 34.14000
  • 7213
  • 1.5681 (estimate)
  • Insoluble in water.
  • 360 ºC
  • 209-212 °C (lit.)
  • 0.0±0.8 mmHg at 25°C
  • Fahrenheit: 473 ° f
    Celsius: 245 ° c
  • 7.5mg/l
  • Orange yellow needle like crystals.
  • Stable. Incompatible with strong oxidizing agents.
  • Insoluble in water, slightly soluble in ethanol, benzene, ethyl acetate, soluble in ether and hot acetic acid
  • 1.405

9,10-Phenanthrenequinone Security Information

  • GHS07 GHS07
  • SF7875000
  • 3
  • 9
  • S26-S36-S24/25-S22
  • III
  • R36/37/38
  • Xi Xi
  • UN3077
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • III
  • 36/37/38
  • Warning
  • Yes
  • 9

9,10-Phenanthrenequinone Customs Data

  • 29146990
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

9,10-Phenanthrenequinone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034VM-1g
Phenanthrene-9,10-dione
84-11-7 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB45490-1g
9,10-Phenanthrenequinone
84-11-7 98%
1g
$4.00 2024-04-19
Alichem
A019145836-500g
Phenanthrene-9,10-dione
84-11-7 98%
500g
$255.42 2023-08-31
Ambeed
A122675-1g
Phenanthrene-9,10-dione
84-11-7 98%
1g
$5.0 2024-07-24
Apollo Scientific
OR322078-100g
9,10-Phenanthrenequinone
84-11-7 98%
100g
£45.00 2024-05-24
AstaTech
CX1139-50/G
PHENANTHRENE-9,10-DIONE
84-11-7 98%
50g
$85 2023-09-15
Chemenu
CM255241-500g
Phenanthrene-9,10-dione
84-11-7 98%
500g
$*** 2023-05-29
Crysdot LLC
CD41000312-1000g
Phenanthrene-9,10-dione
84-11-7 98%
1000g
$409 2024-07-18
Enamine
EN300-17486-0.05g
9,10-dihydrophenanthrene-9,10-dione
84-11-7 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D279892-1g
Phenanthrene-9,10-dione
84-11-7 98%
1g
$150 2021-10-20

9,10-Phenanthrenequinone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: tert-Butanol ;  24 h, 60 °C
1.2 Reagents: Oxygen
Reference
Thiazol-2-ylidene catalysis in intramolecular crossed aldehyde-ketone benzoin reactions
Enders, Dieter; Niemeier, Oliver, Synlett, 2004, (12), 2111-2114

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Dichloromethane ,  Water
Reference
The formation of orthoquinones in the dimethyldioxirane oxidation of phenols
Crandall, Jack K.; Zucco, Martine; Kirsch, R. Scott; Coppert, David M., Tetrahedron Letters, 1991, 32(40), 5441-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ,  Water ;  10 min, rt
Reference
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; Amorati, Riccardo ; Valgimigli, Luca ; Sambri, Letizia, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine, 2,6-dichloro-, 1-oxide Catalysts: (OC-6-12)-Dichloro[5,10,15,20-tetrakis(2,6-dichlorophenyl)-21H,23H-porphinato(2-… Solvents: Dichloromethane ;  12 h, 40 °C
Reference
Dichlororuthenium(IV) complex of meso-tetrakis(2,6-dichlorophenyl)porphyrin: Active and robust catalyst for highly selective oxidation of arenes, unsaturated steroids, and electron-deficient alkenes by using 2,6-dichloropyridine N-oxide
Zhang, Jun-Long; Che, Chi-Ming, Chemistry - A European Journal, 2005, 11(13), 3899-3914

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Hexamethylditin Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, -78 °C
1.3 Reagents: Water ;  pH 7.0
Reference
Stanna-Brook Rearrangement of Carboxylic Acid Derivatives. Synthetic Utility and Mechanistic Studies
Paleo, M. Rita; Calaza, M. Isabel; Grana, Paula; Sardina, F. Javier, Organic Letters, 2004, 6(6), 1061-1063

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Hexadecanaminium, N,N,N-trimethyl-, (T-4)-bromotrioxochromate(1-) (1:1) Solvents: Dichloromethane ;  72 min, reflux
Reference
Cetyltrimethylammonium bromochromate. A new and efficient oxidant for organic substrates
Ghammamy, Shahriar; Eimanieh, Hossein; Mohammady, Mohammad Kazem, Synthetic Communications, 2007, 37(4), 599-605

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, (T-4)-fluorotrioxochromate(1-) Solvents: Dichloromethane ;  45 min, rt
Reference
Tetrabutylammonium fluorochromate(VI) (TBAFC). A mild and efficient reagent for oxidation of organic substrates
Ghammami, Shahriare; Sajadi, Seyed Abolfazl Seyed, Journal of the Serbian Chemical Society, 2005, 70(11), 1243-1248

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-fluorotrioxochromate(1-) (1:1) Solvents: Dichloromethane ;  45 min, rt
Reference
Tetramethylammonium fluorochromate(VI): a new and efficient oxidant for organic substrates
Mahjoub, Ali Reza; Ghammami, Shahriare; Kassaee, Mohammad Zaman, Tetrahedron Letters, 2003, 44(24), 4555-4557

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium sulfate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethyl acetate ;  24 h, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ,  Benzenesulfonic acid, 2-iodo-5-methyl-, sodium salt (1:1) Solvents: Ethyl acetate ;  3 h, 40 °C
Reference
IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone
Uyanik, Muhammet; Mutsuga, Tatsuya; Ishihara, Kazuaki, Molecules, 2012, 17, 8604-8616

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with N,N-dipropyl-1-propan… Solvents: Dichloromethane ;  rt; 350 min, rt
Reference
The two new tripropylammonium halochromates, (C3H7)3NH[CrO3X], (X = F, Cl), reagents for oxidation of alcohols on alumina
Ghammamy, Shahriar; Sharifnezhad, Zahra; Aghbolagh, Zahra Shokri; Sahebalzamani, Hajar, Advances in Applied Science Research, 2010, 1(2), 119-123

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with N,N-dimethylmethanami… Solvents: Dichloromethane ;  rt; 8 h, rt
Reference
Heterogeneous oxidation of organic substrates by using two trimethylammonium halochromates on alumina, (CH3)3NH[CrO3X], (X=F, Cl)
Ghammamy, Shahriare; Moghimi, Ali; Nezhad, Zahra Sharif; Aghbolagh, Zahra Shokri; Behbahani, Golam Rezaei, Chemica Sinica, 2010, 1(1), 106-110

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic acid ,  Ceric sulfate Catalysts: Iridium trichloride ;  3 h, 100 °C
Reference
Liquid-Phase and Solventless Oxidation of Cyclohexane, Benzene, and Other Hydrocarbons by Cerium(IV) Catalyzed by Iridium(III) in Acidic Medium
Tandon, Praveen K.; Srivastava, Manish; Singh, Santosh B.; Srivastava, Nidhi, Synthetic Communications, 2008, 38(18), 3183-3192

9,10-Phenanthrenequinone Raw materials

9,10-Phenanthrenequinone Preparation Products

9,10-Phenanthrenequinone Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:84-11-7)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84-11-7)
HUANG JING LI
18025840623
sz@meryer.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84-11-7)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI PU KE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84-11-7)
HE JING LI
18027310741
SKY20045@163.COM
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:84-11-7)
PENG XING
18871490324
1400878899@qq.com
SHAN DONG XI YA HUA XUE Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84-11-7)
LIU JING LI
13395390286
xiyashiji@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84-11-7)
A LA DING
anhua.mao@aladdin-e.com

9,10-Phenanthrenequinone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:84-11-7)Phenanthrenequinone
sfd14120
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:84-11-7)9,10-Phenanthrenequinone
A840718
99%
500g
275.0